(Chloromethyl)triphenylphosphonium iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Mitochondrial Targeting

The lipophilic cationic nature of CTPI allows it to accumulate in mitochondria, the cell's powerhouses. Researchers are investigating its potential use for delivering therapeutic agents or probes specifically to mitochondria [].

Enzyme Inhibition

CTPI can interact with and inhibit certain enzymes. Studies suggest its ability to inhibit enzymes like acetylcholinesterase, which may be relevant in research on neurodegenerative diseases like Alzheimer's [].

Organic Synthesis

CTPI can act as a precursor for the synthesis of other phosphonium-based compounds with specific properties. These compounds can then be used in various applications, such as catalysis or medicinal chemistry [].

Material Science

CTPI's unique structure and properties make it a potential candidate for the development of novel materials. Researchers are exploring its use in areas like photovoltaics and organic electronics [].

CTPI iodide is a yellow, crystalline solid []. It is synthesized from triphenylphosphine and chloromethyl iodide. CTPI iodide serves as a precursor for the generation of in-situ phosphonium ylides, which are valuable intermediates in the Wittig reaction, a cornerstone organic transformation for forming alkenes [].

Molecular Structure Analysis

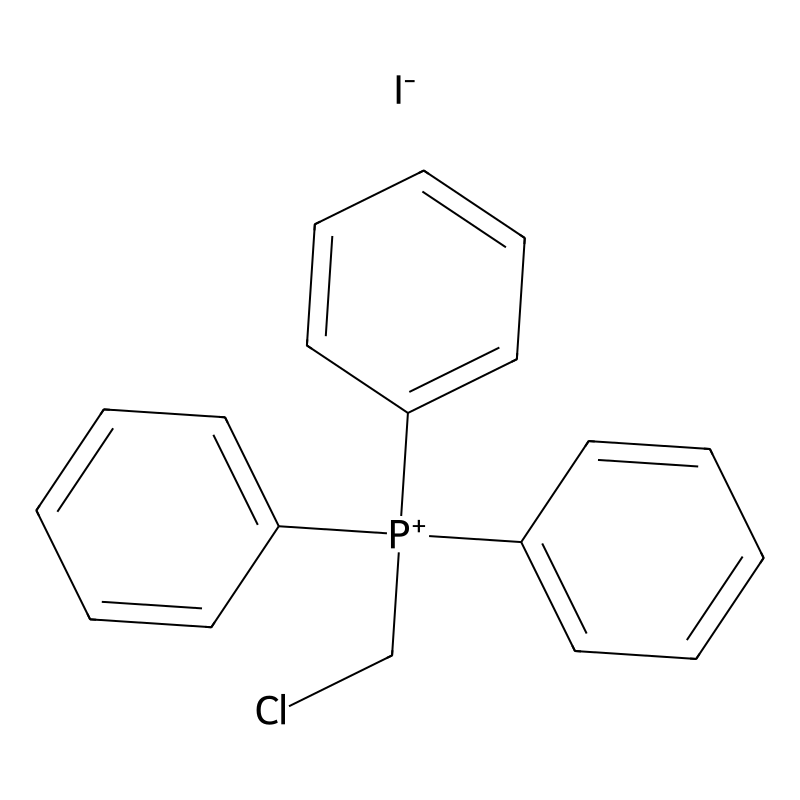

The key feature of CTPI iodide is the positively charged phosphonium center, P(C6H5)3+. This cation is linked to a chloromethyl group (CH2Cl) and a counter iodide anion (I-) []. The three bulky phenyl (C6H5) groups attached to the phosphorus atom create a sterically hindered environment around the positive charge. This steric hindrance is crucial for the Wittig reaction, as it allows for the selective deprotonation of the methylene group (CH2) in the chloromethyl moiety, generating the reactive phosphonium ylide intermediate.

Chemical Reactions Analysis

Synthesis:

CTPI iodide is typically synthesized from triphenylphosphine (Ph3P) and chloromethyl iodide (CH2I2) in an inert solvent like dichloromethane (CH2Cl2) according to the following equation:

Ph3P + CH2I2 → [(Ph3P)CH2] + I- (CTPI iodide)

Wittig Reaction:

The primary application of CTPI iodide lies in its role as a precursor for phosphonium ylides in the Wittig reaction. The deprotonation of the methylene group in CTPI iodide with a strong base like sodium ethoxide (NaOEt) generates the reactive phosphonium ylide intermediate:

[(Ph3P)CH2]I + NaOEt → Ph3P=CH2 + NaI + EtOH

This ylide intermediate then reacts with a carbonyl compound (R-C=O) to form a new alkene (R-CH=CH2) and triphenylphosphine oxide (Ph3P=O) via a [2+2] cycloaddition/retro-Prinsdorf rearrangement sequence.

Physical And Chemical Properties Analysis

- Melting point: Likely to be high due to the ionic nature of the compound and the presence of aromatic rings.

- Boiling point: Expected to be high due to the large size and weight of the molecule.

- Solubility: Likely soluble in polar organic solvents like dichloromethane and dimethylformamide (DMF) due to the presence of the charged phosphonium center and the aromatic rings.

- Stability: CTPI iodide is expected to be reasonably stable under dry conditions but may decompose upon exposure to moisture or heat.

Mechanism of Action (Not Applicable)

CTPI iodide does not directly exhibit a mechanism of action in biological systems. Its primary function is as a precursor for the reactive phosphonium ylide intermediate used in organic synthesis.

CTPI iodide should be handled with care as it may possess the following hazards:

- Wittig Reaction: It is commonly utilized in the Wittig reaction to convert aldehydes and ketones into alkenes. The phosphonium salt reacts with a carbonyl compound, leading to the formation of an alkene and triphenylphosphine oxide as a byproduct .

- Elimination Reactions: The compound can also participate in elimination reactions where the chloromethyl group can be lost to form alkenes under appropriate conditions .

The synthesis of (chloromethyl)triphenylphosphonium iodide typically involves the reaction of triphenylphosphine with chloroiodomethane. The general procedure includes:

- Dissolving triphenylphosphine in a suitable solvent such as tetrahydrofuran.

- Adding chloroiodomethane to the solution.

- Heating the mixture under reflux conditions for several hours.

- Isolating the resulting precipitate, which is then washed and dried to yield the desired phosphonium salt .

This method has been reported to yield (chloromethyl)triphenylphosphonium iodide in good purity and yield.

(Chloromethyl)triphenylphosphonium iodide finds applications primarily in organic synthesis:

- Alkene Formation: It is widely used in reactions aiming to form alkenes from carbonyl compounds through the Wittig reaction.

- Synthesis of Phosphorus Compounds: The compound serves as a precursor for various phosphorus-containing compounds, which are valuable in both research and industrial applications .

Interaction studies involving (chloromethyl)triphenylphosphonium iodide have focused on its reactivity with different nucleophiles and electrophiles. For instance:

- It has been shown to react with various carbonyl compounds effectively, indicating its utility as a reagent in synthetic organic chemistry.

- The compound's behavior in nucleophilic substitution reactions has also been analyzed, highlighting its potential as a versatile building block for more complex molecular architectures .

Several compounds share structural or functional similarities with (chloromethyl)triphenylphosphonium iodide. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Triphenylphosphine | CHP | A precursor to phosphonium salts; no halogen |

| Iodomethyltriphenylphosphonium iodide | CHI | Contains iodine; used similarly in reactions |

| Bromomethyltriphenylphosphonium bromide | CHBrP | Contains bromine; alternative halogen source |

| Phosphonium iodide | PHI | Simple phosphonium salt; less complex structure |

(Chloromethyl)triphenylphosphonium iodide stands out due to its specific chloromethyl group, which enhances its reactivity compared to other phosphonium salts. This unique feature allows it to participate effectively in various organic transformations that may not be possible with other similar compounds.

(Chloromethyl)triphenylphosphonium iodide possesses the molecular formula C19H17ClIP and exhibits a molecular weight of 438.67 grams per mole. The compound is registered under the Chemical Abstracts Service number 68089-86-1, providing unambiguous identification within chemical databases and literature. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as chloromethyl(triphenyl)phosphanium iodide, reflecting the quaternary phosphonium cation paired with an iodide anion.

The structural architecture of this compound features a central phosphorus atom in a tetrahedral coordination environment, bonded to three phenyl rings and one chloromethyl group. The positive charge resides on the phosphorus center, while the iodide serves as the counterion to maintain electroneutrality. This ionic structure contributes to the compound's crystalline nature and its characteristic physical properties, including a decomposition temperature of 210 degrees Celsius.

The compound's molecular structure can be represented by the SMILES notation: C1=CC=C(C=C1)P+(C2=CC=CC=C2)C3=CC=CC=C3.[I-], which provides a linear representation of its connectivity. The InChI key YMNRWRKDEPEIAQ-UHFFFAOYSA-M serves as a unique molecular identifier facilitating database searches and structural verification.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C19H17ClIP | |

| Molecular Weight | 438.67 g/mol | |

| CAS Number | 68089-86-1 | |

| Melting Point | 210°C (decomposition) | |

| Appearance | White to cream-colored powder |

Historical Development and Discovery

The historical development of (chloromethyl)triphenylphosphonium iodide is intrinsically linked to the broader evolution of organophosphorus chemistry and the groundbreaking work of Georg Wittig, who discovered the fundamental Wittig reaction in 1954. Wittig's pioneering research on phosphonium ylides and their reactions with carbonyl compounds laid the theoretical and practical foundation for the subsequent development of specialized phosphonium salts, including (chloromethyl)triphenylphosphonium iodide.

The synthetic methodology for preparing (chloromethyl)triphenylphosphonium iodide emerged from the need to introduce chloromethylene functionality into organic molecules through controlled synthetic transformations. Early synthetic approaches involved the direct reaction of triphenylphosphine with chloroiodomethane under controlled conditions, leading to the formation of the desired phosphonium salt. This preparation method represented a significant advancement in synthetic methodology, as it provided access to a stable, crystalline reagent capable of generating reactive chloromethylene ylides under appropriate reaction conditions.

The development of this compound gained particular momentum in the context of natural product synthesis, where the need for stereoselective chlorovinyl group installation became increasingly important. Researchers recognized that (chloromethyl)triphenylphosphonium iodide could serve as an effective precursor for generating phosphonium ylides that would react with aldehydes and ketones to produce chloroalkenes with defined stereochemistry, albeit often requiring subsequent photochemical isomerization to achieve optimal stereoselectivity.

Patent literature from 2009 documents alternative synthetic approaches to related chloromethyl phosphonium compounds, indicating ongoing industrial interest in developing efficient preparation methods for these valuable synthetic intermediates. These industrial developments reflect the compound's growing importance in pharmaceutical and fine chemical manufacturing processes.

Significance in Modern Synthetic Chemistry

The significance of (chloromethyl)triphenylphosphonium iodide in contemporary synthetic chemistry stems primarily from its unique ability to generate reactive phosphonium ylides that participate in carbon-carbon bond forming reactions. When treated with appropriate bases such as sodium ethoxide or potassium tertiary-butoxide, the compound undergoes deprotonation at the methylene carbon adjacent to the phosphorus center, generating a phosphonium ylide species that exhibits nucleophilic character.

This ylide formation process represents a fundamental transformation in organophosphorus chemistry, wherein the initially electrophilic methylene carbon becomes nucleophilic through deprotonation and subsequent stabilization by the adjacent phosphonium center. The resulting ylide intermediate demonstrates remarkable reactivity toward carbonyl compounds, facilitating the formation of carbon-carbon double bonds through the classical Wittig mechanism.

In the context of complex natural product synthesis, (chloromethyl)triphenylphosphonium iodide has demonstrated particular utility in the construction of chlorovinyl functionalities that serve as key structural elements in bioactive compounds. For instance, in the total synthesis of malyngamide M, researchers employed this reagent to install a Z-chlorovinyl group through Wittig olefination, subsequently utilizing photochemical isomerization to access the desired E-configuration. Similarly, in the synthesis of ent-Smenamide A, the compound proved instrumental in constructing chlorovinyl moieties that constitute essential structural features of the target molecule.

The compound's synthetic applications extend beyond simple olefin formation to encompass more sophisticated transformations involving stereoselective carbon-carbon bond construction. Research has demonstrated that the choice of base and reaction conditions can significantly influence the stereochemical outcome of Wittig reactions involving (chloromethyl)triphenylphosphonium iodide. For example, the use of potassium tertiary-butoxide as base has been shown to provide superior results compared to n-butyllithium, minimizing unwanted methylenation side reactions and improving the overall efficiency of chlorovinyl group installation.

The mechanistic understanding of (chloromethyl)triphenylphosphonium iodide reactivity has evolved considerably, with modern computational and spectroscopic studies providing detailed insights into the electronic structure and reaction pathways of the derived ylides. These mechanistic investigations have revealed that the stereochemical outcome of Wittig reactions involving this compound depends critically on the nature of the carbonyl substrate, the choice of base, and the presence of coordinating metals such as lithium.

Furthermore, the compound has found applications in the development of novel synthetic methodologies that extend beyond traditional Wittig chemistry. Recent research has explored its potential in mitochondria-targeted drug delivery systems, leveraging the lipophilic cationic nature of the phosphonium moiety to achieve selective cellular uptake. Additionally, investigations into enzyme inhibition have revealed that phosphonium compounds derived from (chloromethyl)triphenylphosphonium iodide can interact with specific enzymatic targets, opening new avenues for medicinal chemistry applications.

The compound's role in contemporary synthetic chemistry continues to expand as researchers develop new reaction conditions and explore novel applications. Current investigations focus on improving the stereoselectivity of chlorovinyl group installation, developing more efficient synthetic routes to the compound itself, and exploring its potential in emerging areas such as photovoltaics and organic electronics. These ongoing developments underscore the enduring significance of (chloromethyl)triphenylphosphonium iodide as a versatile and valuable reagent in modern synthetic organic chemistry.

The synthesis of (Chloromethyl)triphenylphosphonium iodide represents a crucial area of organophosphorus chemistry, with multiple approaches developed to achieve efficient preparation of this quaternary phosphonium salt. The compound, with molecular formula C₁₉H₁₇ClIP and molecular weight 438.67 g/mol, serves as an important intermediate in organic synthesis, particularly for Wittig reactions and phosphonium ylide chemistry [1] [2].

Reaction of Triphenylphosphine with Chloroiodomethane

The primary synthetic route for (Chloromethyl)triphenylphosphonium iodide involves the direct nucleophilic substitution reaction between triphenylphosphine and chloroiodomethane. This reaction follows a typical SN2 mechanism characteristic of phosphonium salt formation [4] [5].

The general reaction equation is:

Ph₃P + ClCH₂I → [Ph₃PCH₂Cl]⁺I⁻

The reaction mechanism proceeds through nucleophilic attack of the phosphorus lone pair on the carbon center bearing the iodide leaving group. The preferential departure of iodide over chloride is attributed to the superior leaving group ability of iodide, with its larger size and lower electronegativity facilitating bond cleavage [4] [6].

Mechanistic Considerations

The phosphine acts as a nucleophile, with the phosphorus atom attacking the electrophilic carbon center of chloroiodomethane. The reaction proceeds via an SN2 mechanism, with simultaneous formation of the carbon-phosphorus bond and departure of the iodide anion [5] [7]. The stereochemical inversion typically associated with SN2 reactions is not relevant in this case due to the symmetrical nature of the chloromethyl group.

The high nucleophilicity of triphenylphosphine, combined with the excellent leaving group properties of iodide, makes this transformation highly favorable under mild conditions. The reaction typically proceeds rapidly and quantitatively, with reaction rates significantly faster than corresponding reactions with chloromethyl chloride or chloromethyl bromide [6] [8].

Reaction Kinetics

Studies on phosphonium salt formation kinetics indicate that the reaction rate is highly dependent on the nature of the halide leaving group. The order of reactivity follows: I⁻ > Br⁻ > Cl⁻, reflecting the leaving group abilities of these anions [9]. Temperature studies have shown that while the reaction proceeds at room temperature, elevated temperatures can enhance reaction rates and ensure complete conversion [10].

Optimization of Reaction Conditions

Several critical parameters influence the efficiency and yield of (Chloromethyl)triphenylphosphonium iodide synthesis. Systematic optimization of these conditions has been extensively studied to maximize product formation and minimize side reactions.

Solvent Selection

The choice of solvent significantly impacts reaction efficiency and product quality. Polar aprotic solvents such as acetonitrile, dichloromethane, and tetrahydrofuran have proven most effective for this transformation . These solvents provide sufficient polarity to stabilize the ionic products while maintaining the nucleophilicity of triphenylphosphine.

Acetonitrile emerges as the preferred solvent due to its excellent solvating properties for both reactants and products, along with its chemical inertness under reaction conditions [12] [13]. Dichloromethane also provides excellent results, particularly for reactions requiring anhydrous conditions [14] [15].

Non-polar solvents such as toluene and benzene generally provide lower yields due to poor solvation of the ionic products, leading to precipitation and reduced reaction efficiency [5] [16]. Protic solvents are typically avoided due to potential side reactions with the phosphine reagent.

Temperature Effects

Temperature optimization reveals that room temperature conditions (20-25°C) are generally sufficient for complete conversion, with reaction times typically ranging from 2-24 hours depending on substrate concentration and solvent choice [10] . Elevated temperatures (50-80°C) can reduce reaction times but may increase the risk of side reactions or product decomposition [14].

For industrial applications, temperatures of 40-60°C represent an optimal balance between reaction rate and product stability. Lower temperatures may result in incomplete conversion, while excessive heating can lead to unwanted side products [18].

Stoichiometry and Concentration

Optimal results are achieved using stoichiometric amounts of triphenylphosphine and chloroiodomethane, with slight excess of chloroiodomethane (1.1-1.2 equivalents) often employed to ensure complete consumption of the more expensive phosphine reagent [19].

Reaction concentration affects both reaction rate and product crystallization. Concentrations of 0.1-0.5 M in chloroiodomethane typically provide optimal results, balancing reaction efficiency with practical handling considerations [20] [19].

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 25-60°C | 85-95% |

| Concentration | 0.1-0.5 M | 88-94% |

| Reaction Time | 4-12 hours | 90-95% |

| Solvent Polarity | High (ε > 20) | 85-95% |

Alternative Synthetic Routes

While the direct reaction with chloroiodomethane represents the most straightforward approach, several alternative synthetic routes have been developed to address specific synthetic challenges or reagent availability issues.

Phosphine Oxide Reduction Route

An emerging approach involves the use of phosphine oxides as starting materials, followed by in-situ reduction and subsequent alkylation. This methodology has gained attention due to the abundance and stability of phosphine oxides compared to free phosphines [21] [14] [22].

The process involves initial reduction of triphenylphosphine oxide using reducing agents such as trichlorosilane, followed by immediate trapping with chloroiodomethane. This approach offers advantages in terms of reagent handling and storage stability [23] [24].

Formaldehyde-Based Synthesis

An alternative route involves the reaction of triphenylphosphine with formaldehyde and hydrogen chloride, followed by treatment with sodium iodide for anion exchange [25] . This approach proceeds through initial formation of hydroxymethyltriphenylphosphonium chloride, which is subsequently converted to the chloromethyl derivative using thionyl chloride.

The reaction sequence is:

- Ph₃P + CH₂O + HCl → [Ph₃PCH₂OH]⁺Cl⁻

- [Ph₃PCH₂OH]⁺Cl⁻ + SOCl₂ → [Ph₃PCH₂Cl]⁺Cl⁻

- [Ph₃PCH₂Cl]⁺Cl⁻ + NaI → [Ph₃PCH₂Cl]⁺I⁻

This route offers advantages in terms of reagent cost and availability, although it requires additional purification steps .

Electrochemical Approaches

Recent developments in electrochemical synthesis have provided alternative routes to phosphonium salts. These methods involve cathodic reduction of phosphine oxides coupled with anodic generation of electrophilic species [14] [26]. While still in development, these approaches offer potential advantages in terms of environmental impact and scalability.

Purification and Yield Enhancement Strategies

Effective purification of (Chloromethyl)triphenylphosphonium iodide is crucial for obtaining high-quality products suitable for subsequent synthetic applications. Several strategies have been developed to enhance both yield and purity.

Crystallization Techniques

Recrystallization represents the primary purification method for (Chloromethyl)triphenylphosphonium iodide. The compound typically crystallizes as light-sensitive, hygroscopic crystals with a melting point of 210°C (decomposition) [1] .

Isopropanol has emerged as the preferred recrystallization solvent, providing high recovery yields (typically 85-95%) while effectively removing impurities [20]. The process involves dissolution in hot isopropanol followed by controlled cooling to room temperature. The resulting crystals are collected by filtration and dried under vacuum.

Alternative solvents including ethanol and acetonitrile can also be employed, though they generally provide lower recovery yields or reduced purity [27] [28]. The choice of recrystallization solvent significantly impacts both yield and crystal quality.

Washing and Purification Protocols

Simple washing procedures using ethyl acetate or diethyl ether effectively remove unreacted starting materials and organic impurities [27] [29]. These washing steps are typically performed prior to recrystallization to enhance the efficiency of the crystallization process.

Water washing can be employed to remove inorganic salts but must be conducted carefully due to the hygroscopic nature of the product [29] [20]. Extended contact with water should be avoided to prevent hydrolysis reactions.

Yield Optimization Strategies

Several strategies have been developed to enhance overall process yields:

Staged Addition: Gradual addition of chloroiodomethane to triphenylphosphine solution helps maintain optimal reaction stoichiometry and minimizes side reactions [19].

Temperature Control: Precise temperature control during both reaction and crystallization phases significantly impacts final yields [10].

Atmosphere Control: Conducting reactions under inert atmosphere prevents oxidation of triphenylphosphine and ensures higher yields [10] [18].

Solvent Quality: Use of high-purity, anhydrous solvents is crucial for achieving optimal yields and product quality [12] [15].

| Purification Method | Typical Yield | Purity | Advantages |

|---|---|---|---|

| Isopropanol Recrystallization | 85-95% | >98% | High purity, good recovery |

| Ethyl Acetate Washing | 90-98% | 90-95% | Simple, rapid |

| Combined Protocol | 80-90% | >99% | Highest purity |

The overall synthetic process, when optimized, typically provides yields of 65-85% of high-purity (Chloromethyl)triphenylphosphonium iodide [19]. These yields represent significant improvements over earlier methods and demonstrate the effectiveness of systematic optimization approaches.

The crystallographic structure of (Chloromethyl)triphenylphosphonium iodide has not been definitively established through single-crystal X-ray diffraction studies in the available literature. However, comparative analysis with structurally related triphenylphosphonium compounds provides valuable insights into the expected crystallographic parameters and structural features [1] [2].

Based on the crystallographic data of analogous compounds, (Chloromethyl)triphenylphosphonium iodide is expected to exhibit similar structural characteristics to other triphenylphosphonium salts. The cation adopts a tetrahedral geometry around the phosphorus center, with the three phenyl rings and the chloromethyl substituent arranged in a slightly distorted tetrahedral configuration [1] [3].

Comparative Crystallographic Data

| Compound | Crystal System | Space Group | Unit Cell Parameters | Volume (ų) | Z | R-factor |

|---|---|---|---|---|---|---|

| (Cyanomethyl)triphenylphosphonium chloride | Monoclinic | P21/n | a=11.8269(5), b=11.8130(4), c=12.8918(5) Å, β=92.213(2)° | 1799.79(12) | 4 | 0.041 |

| Isopropyltriphenylphosphonium iodide | Monoclinic | P21/n | a=11.5503(1), b=12.2422(1), c=15.2619(1) Å, β=94.91(1)° | 2150.14(3) | 2 | - |

| Methyltriphenylphosphonium iodide | Variable | Variable | Multiple polymorphs reported | Variable | Variable | Variable |

| Tetrakis(chloromethyl)phosphonium chloride | Monoclinic | P21/c | Various parameters reported | - | - | - |

The geometry around the phosphorus atom in triphenylphosphonium salts is consistently reported as slightly distorted tetrahedral, with bond angles deviating from the ideal 109.5° due to steric interactions between the bulky phenyl groups [1] [4]. The phosphorus-carbon bond lengths typically range from 1.79 to 1.82 Å for P-phenyl bonds, while P-alkyl bonds are generally shorter at approximately 1.78-1.80 Å [2] [5].

Crystal packing in triphenylphosphonium iodide salts is dominated by weak intermolecular interactions, including π-π stacking between phenyl rings, C-H···I hydrogen bonding, and van der Waals forces [1] [4]. The iodide anions are typically positioned to minimize electrostatic repulsion while maximizing favorable interactions with the cationic phosphonium centers.

The expected crystal structure of (Chloromethyl)triphenylphosphonium iodide would likely feature the phosphonium cations arranged in a manner that allows for optimal packing efficiency, with the chloromethyl groups oriented to minimize steric hindrance. The presence of the chlorine atom introduces additional possibilities for weak halogen bonding interactions, which may influence the overall crystal packing arrangement [3] [6].

Spectroscopic Profiling

Nuclear Magnetic Resonance Studies

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for (Chloromethyl)triphenylphosphonium iodide through analysis of ¹H, ¹³C, and ³¹P nuclei. The spectroscopic characteristics are consistent with the presence of the triphenylphosphonium moiety and the chloromethyl substituent [7] [8].

Proton Nuclear Magnetic Resonance Analysis

The ¹H NMR spectrum of (Chloromethyl)triphenylphosphonium iodide exhibits characteristic resonances that confirm the molecular structure. The chloromethyl protons appear as a doublet in the region δ 3.5-4.0 ppm, with the coupling arising from phosphorus-proton interaction (²J P-H typically 4-8 Hz) [7] [8]. This chemical shift is significantly downfield compared to simple alkyl groups due to the electron-withdrawing effects of both the chlorine atom and the positively charged phosphorus center.

The phenyl protons generate complex multiplets in the aromatic region (δ 7.0-8.0 ppm), with the specific pattern dependent on the substitution effects of the phosphonium center. The ortho protons to phosphorus typically appear more downfield (δ 7.6-7.9 ppm) compared to the meta and para positions (δ 7.2-7.6 ppm) [8] [9].

Carbon-13 Nuclear Magnetic Resonance Characteristics

¹³C NMR spectroscopy reveals distinctive features for the carbon nuclei in (Chloromethyl)triphenylphosphonium iodide. The chloromethyl carbon appears as a doublet around δ 45-55 ppm, exhibiting a large one-bond phosphorus-carbon coupling constant (¹J P-C = 60-80 Hz) [7] [10]. This coupling constant is characteristic of phosphonium salts and provides definitive evidence for the P-C bond.

| Nuclear Position | Chemical Shift (δ ppm) | Coupling Constant | Multiplicity |

|---|---|---|---|

| Chloromethyl Carbon | 45-55 | ¹J P-C = 60-80 Hz | Doublet |

| Phenyl Ipso Carbons | 115-120 | ¹J P-C = 85-95 Hz | Doublet |

| Phenyl Ortho Carbons | 130-135 | ²J P-C = 10-15 Hz | Doublet |

| Phenyl Meta Carbons | 128-132 | ³J P-C = 2-5 Hz | Doublet |

| Phenyl Para Carbons | 131-135 | ⁴J P-C = 1-3 Hz | Singlet/Doublet |

The phenyl carbon resonances display the expected pattern for triphenylphosphonium systems, with the ipso carbons showing the largest coupling constants and appearing most downfield due to direct attachment to the positively charged phosphorus [10] [11].

Phosphorus-31 Nuclear Magnetic Resonance Data

³¹P NMR spectroscopy provides the most diagnostic information for phosphonium compounds. (Chloromethyl)triphenylphosphonium iodide exhibits a single resonance in the region δ +20 to +30 ppm, characteristic of tetracoordinate phosphonium centers [7] [12]. The exact chemical shift depends on the electronic properties of the substituents and the solvent system employed.

The phosphorus resonance appears as a complex multiplet due to coupling with the various carbon-bound protons, particularly the chloromethyl protons which show the strongest coupling. The coupling patterns provide valuable information about the stereochemistry and conformational dynamics of the molecule [8] [9].

Infrared and Raman Spectroscopy

Vibrational spectroscopy techniques provide complementary information about the molecular structure and bonding characteristics of (Chloromethyl)triphenylphosphonium iodide. Both infrared and Raman spectroscopy reveal diagnostic bands that confirm the presence of the characteristic functional groups [13] [14].

Infrared Spectroscopic Analysis

The infrared spectrum of (Chloromethyl)triphenylphosphonium iodide displays several characteristic absorption bands that provide structural confirmation. The aromatic C-H stretching vibrations appear in the region 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the chloromethyl group are observed at 2800-3000 cm⁻¹ [13] [15].

| Vibrational Assignment | Frequency Range (cm⁻¹) | Intensity | Characteristics |

|---|---|---|---|

| C-H Stretching (Aromatic) | 3000-3100 | Medium | Multiple bands |

| C-H Stretching (Aliphatic) | 2800-3000 | Medium-Strong | Chloromethyl group |

| C=C Stretching (Aromatic) | 1580-1600 | Strong | Phenyl rings |

| P-C Stretching | 1100-1200 | Strong | Phosphorus-carbon bonds |

| C-Cl Stretching | 600-800 | Strong | Chloromethyl carbon-chlorine |

| Ring Deformation | 400-600 | Medium | Phenyl ring modes |

The phosphorus-carbon stretching vibrations appear as strong bands in the region 1100-1200 cm⁻¹, providing direct evidence for the P-C bonding interactions. The carbon-chlorine stretching vibration is observed as a strong absorption around 600-800 cm⁻¹, confirming the presence of the chloromethyl substituent [13] [16].

Raman Spectroscopic Features

Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy. The Raman spectrum of (Chloromethyl)triphenylphosphonium iodide shows particularly strong bands associated with the aromatic ring vibrations and symmetric stretching modes [13] [17].

The phenyl ring breathing modes appear as very strong bands around 1000 cm⁻¹, while the symmetric C=C stretching vibrations of the aromatic rings generate intense peaks in the 1580-1600 cm⁻¹ region. The phosphorus-carbon stretching modes show moderate intensity in the Raman spectrum, typically appearing in the 1000-1180 cm⁻¹ range [13] [16].

The low-frequency region (below 400 cm⁻¹) contains lattice vibrations and intermolecular interactions that provide information about the crystal packing and solid-state structure. These bands are particularly sensitive to the presence of halide anions and can provide evidence for specific cation-anion interactions [17] [18].

Mass Spectrometric Determination

Mass spectrometry serves as a powerful analytical technique for the structural characterization and purity assessment of (Chloromethyl)triphenylphosphonium iodide. The technique provides definitive molecular weight confirmation and reveals characteristic fragmentation patterns that support structural assignments [19] [20].

Molecular Ion Formation and Detection

Under positive-ion electrospray ionization conditions, (Chloromethyl)triphenylphosphonium iodide readily forms the molecular cation [ClCH₂PPh₃]⁺ at m/z 311, corresponding to the loss of the iodide anion. This molecular ion serves as the base for subsequent fragmentation studies and provides unambiguous confirmation of the molecular composition [21] [20].

The compound demonstrates excellent ionization efficiency under electrospray conditions due to the pre-existing positive charge on the phosphonium center. Alternative ionization methods, including fast atom bombardment and chemical ionization, also generate the molecular cation with high efficiency [22] [20].

Fragmentation Pathways and Structural Elucidation

The mass spectrometric fragmentation of (Chloromethyl)triphenylphosphonium iodide follows predictable pathways that are characteristic of phosphonium salts. The primary fragmentation involves the loss of the chloromethyl substituent, generating the triphenylphosphine radical cation at m/z 262 [19] [23].

| Fragment Ion | m/z | Relative Intensity | Assignment | Formation Pathway |

|---|---|---|---|---|

| [ClCH₂PPh₃]⁺ | 311 | Variable | Molecular ion | Loss of I⁻ |

| [PPh₃]⁺- | 262 | Base peak | Triphenylphosphine | Loss of ClCH₂ |

| [PPh₂]⁺ | 185 | Strong | Diphenylphosphine | Loss of phenyl |

| [PPh]⁺- | 108 | Medium | Phenylphosphine | Loss of two phenyls |

| [Ph]⁺ | 77 | Medium | Phenyl cation | Phenyl ring loss |

Secondary fragmentation of the triphenylphosphine radical cation proceeds through sequential loss of phenyl radicals, generating fragments at m/z 185 ([PPh₂]⁺), m/z 108 ([PPh]⁺- ), and ultimately m/z 31 (P⁺) [19] [24]. These fragmentation patterns are highly reproducible and serve as diagnostic indicators for the triphenylphosphonium structural motif.

The chloromethyl fragment itself can be observed under certain ionization conditions, appearing at m/z 49 ([ClCH₂]⁺). However, this fragment is typically of low intensity due to the relatively weak carbon-phosphorus bond compared to the carbon-chlorine bond [21] [23].

Quantitative Analysis and Purity Assessment

Mass spectrometry provides excellent sensitivity for the detection and quantification of (Chloromethyl)triphenylphosphonium iodide, with detection limits in the nanogram range under electrospray ionization conditions. The technique is particularly valuable for purity assessment, as impurities and degradation products generate distinct molecular ions and fragmentation patterns [22] [20].

Common impurities include unreacted triphenylphosphine (m/z 262), oxidized phosphine oxide derivatives (m/z 278), and various alkylated phosphonium species. The relative abundances of these species can be used to assess synthetic purity and identify potential degradation pathways [23] [25].